molecular formula C17H13BrN2O2S B285646 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone

Cat. No. B285646
M. Wt: 389.3 g/mol
InChI Key: SDYCHGBTINTAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has shown potential in cancer research and has been studied extensively in recent years.

Mechanism of Action

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, and targeting glutaminase can lead to the inhibition of cancer cell growth. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone binds to the active site of glutaminase, preventing its activity and leading to the inhibition of glutamine metabolism.
Biochemical and Physiological Effects:
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been shown to inhibit the growth of cancer cells by targeting glutaminase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been studied in various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has also been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone in lab experiments is its specificity towards glutaminase, which makes it a useful tool for studying the role of glutaminase in various diseases. However, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone.

Future Directions

There are several potential future directions for research involving 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone. One area of interest is the development of more potent and selective glutaminase inhibitors. Another potential direction is the investigation of the synergistic effects of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone with other cancer therapies. Additionally, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone could be studied in combination with other metabolic inhibitors to target multiple pathways involved in cancer cell metabolism. Finally, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone could be further studied for its potential in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.

Synthesis Methods

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone can be synthesized through a multi-step process involving the reaction of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-methylbenzaldehyde followed by thioacetic acid treatment. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells by targeting glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, and targeting this enzyme has been proposed as a potential therapeutic strategy. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has also been studied for its potential in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.

properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C17H13BrN2O2S/c1-11-6-8-12(9-7-11)15(21)10-23-17-20-19-16(22-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

SDYCHGBTINTAHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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